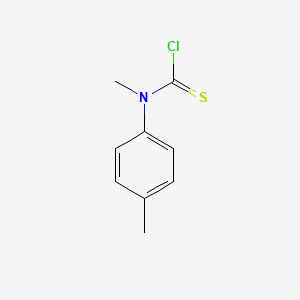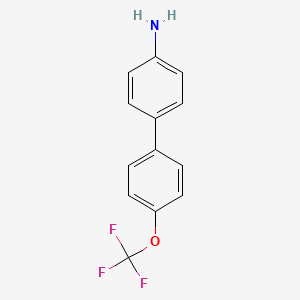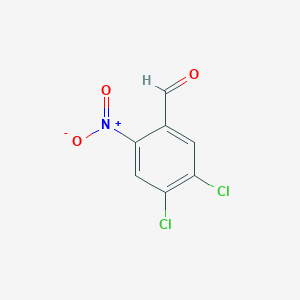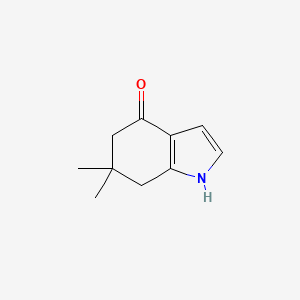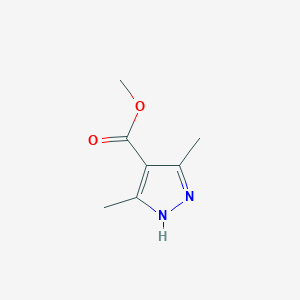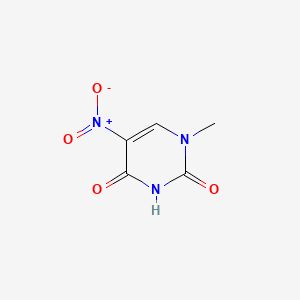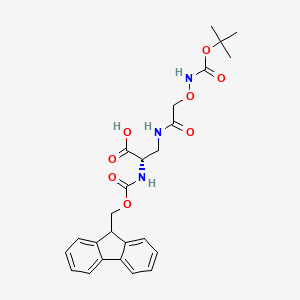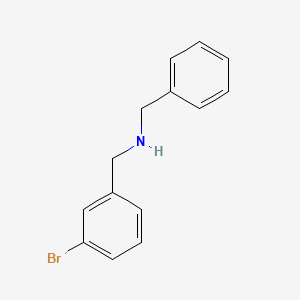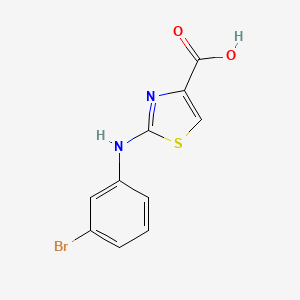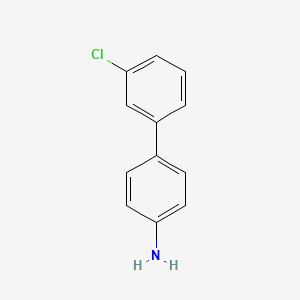
7-ヒドロキシ-DL-トリプトファン
説明
7-hydroxytryptophan is a hydroxytryptophan substituted by a hydroxy group at position 7 on the indole ring. It has a role as a human urinary metabolite.
科学的研究の応用
神経伝達物質の合成
7-ヒドロキシ-DL-トリプトファン: は、気分、睡眠、食欲の調節に不可欠な神経伝達物質であるセロトニンの生合成における前駆体です。 セロトニン経路におけるその役割は、特にうつ病、不安障害、その他の気分障害に関連する研究において、神経科学研究における興味深い化合物となっています .
メラトニンの産生
この化合物は、概日リズムの調節に関与するホルモンであるメラトニンの産生に至る代謝経路における前駆体としても機能します。 7-ヒドロキシ-DL-トリプトファンからのメラトニン合成に関する研究は、睡眠障害とその潜在的な治療法に関する洞察を提供することができます .
抗酸化特性
7-ヒドロキシ-DL-トリプトファンは、その抗酸化特性について研究されています。 それは、がんや神経変性疾患など、さまざまな慢性疾患に関連する酸化ストレスから細胞を保護する役割を果たすと考えられています .
工業的バイオ製造
工業的バイオ製造の分野では、7-ヒドロキシ-DL-トリプトファンは貴重な中間体です。 それは複雑な生体分子の合成に使用され、微生物を用いた代謝工学および合成生物学のアプローチによって製造することができます .
化学的ラベリング
その誘導体である7-ヒドロキシ-DL-トリプトファンを含むタンパク質中のトリプトファン残基の選択的ラベリングは、化学生物学で使用される技術です。 この方法は、タンパク質の構造、機能、相互作用を研究するのに役立ち、これは創薬や疾患メカニズムの理解にとって重要です .
農業研究
7-ヒドロキシ-DL-トリプトファンは、農業研究においても関連しています。トリプトファンの誘導体として、それは植物の成長と発達に影響を与える可能性があります。 植物生理学におけるその役割に関する研究は、作物生産と保護戦略の進歩につながる可能性があります .
作用機序
Target of Action
7-Hydroxy-DL-tryptophan (7-HTP) is a derivative of the essential amino acid tryptophan . It primarily targets the serotonin pathway in the brain, which plays a crucial role in mood regulation, sleep, and other neurological functions . The primary targets of 7-HTP are the serotonin receptors in the brain .
Mode of Action
7-HTP is a precursor to serotonin, a neurotransmitter that plays a vital role in mood regulation . It is produced from the amino acid tryptophan through the action of the enzyme tryptophan hydroxylase . This enzyme adds a hydroxy group to the 5 position of tryptophan to generate 5-HTP . Once produced, 5-HTP is rapidly converted to serotonin in the brain .
Biochemical Pathways
Tryptophan, the precursor to 7-HTP, is metabolized via three major pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . The serotonin pathway is initiated by tryptophan hydroxylase, which adds a hydroxy group to the 5 position of tryptophan to generate 5-HTP . This is then converted to serotonin, which can interact with serotonin receptors to exert various physiological effects .
Pharmacokinetics
The pharmacokinetics of 7-HTP involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, 7-HTP is rapidly absorbed and converted to serotonin in the brain . The compound’s bioavailability is influenced by factors such as the presence of food in the stomach and the individual’s metabolic rate .
Result of Action
The primary result of 7-HTP action is an increase in serotonin production in the brain . This can lead to enhanced mood, reduced anxiety, and improved sleep . In addition, 7-HTP has been reported to have a suppressive effect on aggressive behavior .
Action Environment
The action of 7-HTP can be influenced by various environmental factors. For example, the presence of food in the stomach can affect the absorption of 7-HTP . Additionally, the compound’s stability and efficacy can be affected by factors such as pH and temperature . It is stable under acidic conditions but can decompose under alkaline conditions .
生化学分析
Biochemical Properties
7-Hydroxy-DL-tryptophan plays a significant role in biochemical reactions, particularly in the synthesis of serotonin. It interacts with several enzymes, including tryptophan hydroxylase, which catalyzes the hydroxylation of tryptophan to form 5-hydroxytryptophan, and subsequently, 7-Hydroxy-DL-tryptophan. This compound also interacts with aromatic amino acid decarboxylase, which converts it into serotonin . These interactions are crucial for maintaining the balance of neurotransmitters in the brain and other tissues.
Cellular Effects
7-Hydroxy-DL-tryptophan influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the serotonin signaling pathway, which plays a role in mood regulation, appetite, and sleep . Additionally, 7-Hydroxy-DL-tryptophan can modulate gene expression related to neurotransmitter synthesis and degradation, impacting overall cellular function and homeostasis.
Molecular Mechanism
At the molecular level, 7-Hydroxy-DL-tryptophan exerts its effects through binding interactions with specific enzymes and receptors. It acts as a substrate for tryptophan hydroxylase and aromatic amino acid decarboxylase, facilitating the production of serotonin . This compound can also influence enzyme activity, either by inhibiting or activating specific pathways, leading to changes in gene expression and neurotransmitter levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Hydroxy-DL-tryptophan can vary over time. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have indicated that 7-Hydroxy-DL-tryptophan can have sustained effects on cellular function, particularly in maintaining serotonin levels and modulating neurotransmitter balance.
Dosage Effects in Animal Models
The effects of 7-Hydroxy-DL-tryptophan vary with different dosages in animal models. At low doses, it has been shown to enhance serotonin production and improve mood and behavior . At high doses, it can lead to toxic effects, including serotonin syndrome, characterized by excessive serotonin activity in the brain. These findings highlight the importance of dosage regulation in therapeutic applications.
Metabolic Pathways
7-Hydroxy-DL-tryptophan is involved in several metabolic pathways, including the kynurenine pathway and the serotonin synthesis pathway . It interacts with enzymes such as tryptophan hydroxylase and aromatic amino acid decarboxylase, which are essential for its conversion to serotonin. Additionally, this compound can influence metabolic flux and metabolite levels, impacting overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 7-Hydroxy-DL-tryptophan is transported and distributed through specific transporters and binding proteins . It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The distribution of this compound is influenced by its interactions with transport proteins, which facilitate its movement across cellular membranes.
Subcellular Localization
7-Hydroxy-DL-tryptophan is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular organelles. This subcellular distribution is crucial for its role in neurotransmitter synthesis and cellular metabolism.
特性
IUPAC Name |
2-amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c12-8(11(15)16)4-6-5-13-10-7(6)2-1-3-9(10)14/h1-3,5,8,13-14H,4,12H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSRKJZICBNQJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376717 | |
| Record name | 7-HYDROXY-DL-TRYPTOPHAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52899-02-2 | |
| Record name | 7-HYDROXY-DL-TRYPTOPHAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


